1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone (CAS 924852-23-3) is a specifically substituted acetylthiophene designed as a key intermediate for the synthesis of complex heterocyclic compounds. Its primary value lies in its role as a precursor to the thieno[3,2-d]pyrimidine scaffold, a core structure in numerous kinase inhibitors targeting signaling pathways like PI3K/Akt/mTOR. The compound integrates two critical structural features into a single molecule: the 2-acetylthiophene moiety, which serves as a reactive handle for pyrimidine ring formation, and the 4-morpholinomethyl group, a common pharmacophore used to enhance solubility and biological activity in the final active pharmaceutical ingredient (API).
Attempting to replace this compound with simpler, less expensive precursors like 1-(4-bromo-2-thienyl)ethanone or 2-acetylthiophene necessitates a longer, linear synthesis. Such routes require adding the morpholinomethyl sidechain in later stages, often involving harsh reagents (e.g., n-butyllithium at -78°C for formylation) or multi-step sequences like bromination followed by substitution or reductive amination. This approach typically results in a lower overall yield, increases the number of purification steps, and complicates process scale-up compared to the convergent strategy enabled by this pre-optimized intermediate. The specific 2,4-substitution pattern is also critical for the regiochemistry of the final thienopyrimidine ring, which is essential for target binding in kinase inhibitors, making isomeric analogs non-interchangeable.
Procuring this pre-functionalized intermediate allows for a convergent synthesis strategy, which is generally preferred for process efficiency. An alternative, linear route to a key thienopyrimidine intermediate requires late-stage functionalization starting from a simpler core. For example, a documented synthesis involves formylating a 4-morpholinothieno[2,3-d]pyrimidine core using n-butyllithium at -78°C, followed by reductive amination to install the sidechain. Using 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone allows the sidechain to be incorporated from the start, bypassing these demanding cryogenic steps and reducing the overall step count to the final API.
| Evidence Dimension | Synthesis Strategy Efficiency |
| Target Compound Data | Enables a convergent route where key fragments are pre-assembled. |
| Comparator Or Baseline | Linear route requiring late-stage formylation at -78°C with n-BuLi followed by reductive amination. |
| Quantified Difference | Qualitatively higher process efficiency by avoiding cryogenic reactions and reducing the number of late-stage synthetic and purification steps. |
| Conditions | Comparison of synthetic strategies for constructing complex thienopyrimidine APIs. |
This reduces process complexity, improves scalability, and can significantly increase the overall yield from starting material to final product.
The 2-acetyl group on this compound is an ideal handle for constructing the pyrimidine ring of a thieno[3,2-d]pyrimidine core. A standard, high-yielding method involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable enaminone intermediate. This intermediate can then be cyclized with an amidine, such as 2-methyl-2-thiopseudourea, to form the desired substituted thienopyrimidine. In a representative synthesis of the core of PI3K inhibitor GDC-0941, this cyclization step proceeded with a 78% yield. Procuring this specific ketone provides direct access to this robust and well-established synthetic route.
| Evidence Dimension | Yield of Key Cyclization Step |
| Target Compound Data | 78% yield in forming the thienopyrimidine core from the derived enaminone. |
| Comparator Or Baseline | Alternative cyclization methods, such as those starting from 2-aminothiophene-3-carbonitriles, often involve more steps or lower-yielding cyclocondensations. |
| Quantified Difference | Provides entry to a documented high-yield (78%) transformation central to the synthesis of potent kinase inhibitors. |
| Conditions | Reaction of the derived enaminone with 2-methyl-2-thiopseudourea sulfate in ethanol, as described in the synthesis of GDC-0941 precursors. |
This ensures high-yield conversion and reproducibility for a critical bond-forming step, reducing waste and simplifying the purification of downstream intermediates.
The morpholine moiety is a frequently used pharmacophore in kinase inhibitors that often occupies the solvent-exposed region of the ATP binding pocket, improving both aqueous solubility and cell permeability. In the potent PI3K inhibitor GDC-0941 (Pictilisib), the morpholine group is an essential component of the final structure. By procuring 1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone, a research or process chemist secures this critical structural element from the outset. This avoids the risk of late-stage installation failures and ensures the desired pharmacokinetic properties are built into the synthetic route from an early stage.
| Evidence Dimension | Pharmacophore Integration |
| Target Compound Data | Provides the morpholine moiety, a key feature for PI3K inhibitors like GDC-0941, pre-installed on the thiophene core. |
| Comparator Or Baseline | Analogs lacking the morpholine group or using other amines, which would require separate SAR studies and may result in inferior solubility or potency. |
| Quantified Difference | Not applicable (Qualitative advantage in drug design and process development). |
| Conditions | Structure-activity relationship studies of thieno[3,2-d]pyrimidine-based kinase inhibitors. |
This de-risks the synthesis of compounds intended for biological screening by ensuring a key solubilizing and potency-enhancing group is present from the start.
This compound is the right choice for route scouting and process development where a convergent synthesis is prioritized to maximize overall yield and minimize the number of steps. Its use avoids harsh, cryogenic late-stage functionalizations, leading to a more efficient and scalable manufacturing process for APIs like Pictilisib (GDC-0941) and its analogs.
In medicinal chemistry, this intermediate is ideal for rapidly generating libraries of thieno[3,2-d]pyrimidine-based inhibitors. It provides a robust core-forming reaction and incorporates the essential morpholine pharmacophore, allowing chemists to focus on diversifying other positions on the scaffold to explore structure-activity relationships.
For drug discovery programs targeting kinases where poor solubility of initial hits is a challenge, using this building block ensures the final compounds contain a proven solubilizing group. This can improve the reliability of in vitro screening data and provide a better pharmacokinetic starting point for lead optimization.